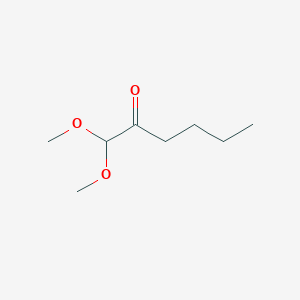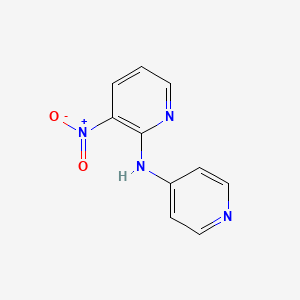
2-Ethyl-5-nitroisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-nitroisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolones It is characterized by the presence of a nitro group at the 5-position and an ethyl group at the 2-position of the isoindolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 2-ethyl-2,3-dihydro-isoindol-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. The nitration reaction introduces the nitro group at the 5-position of the isoindolone ring.
Another synthetic route involves the reduction of 2-ethyl-5-nitro-isoindoline-1,3-dione using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst. This reduction step converts the nitro group to an amino group, followed by cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-nitroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-5-nitroisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-nitroisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate different biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one: Similar structure but with an amino group instead of a nitro group.
2-Methyl-5-nitro-2,3-dihydro-isoindol-1-one: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-nitroso-2,3-dihydro-isoindol-1-one: Similar structure but with a nitroso group instead of a nitro group.
Uniqueness
2-Ethyl-5-nitroisoindolin-1-one is unique due to the presence of both an ethyl group and a nitro group on the isoindolone ring. This combination of functional groups imparts specific chemical reactivity and biological activity to the compound, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-ethyl-5-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-11-6-7-5-8(12(14)15)3-4-9(7)10(11)13/h3-5H,2,6H2,1H3 |
Clave InChI |
COEXNXZPPDCAMI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B8741962.png)
![Sulfamic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B8741974.png)

![4'-Cyano-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B8741985.png)
![Benzo[b]thiophene,4-(4-methoxyphenyl)-](/img/structure/B8741990.png)



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde](/img/structure/B8742014.png)




